4-Bromo-2-(methylthio)benzo[d]oxazole

Drug Discovery Medicinal Chemistry Physicochemical Profiling

4-Bromo-2-(methylthio)benzo[d]oxazole (CAS 1803859-93-9) is a heterocyclic aromatic compound with the molecular formula C8H6BrNOS and a molecular weight of 244.11 g/mol. It belongs to the benzoxazole class, a privileged scaffold in medicinal chemistry known for diverse biological activities.

Molecular Formula C8H6BrNOS
Molecular Weight 244.11 g/mol
Cat. No. B12882908
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-(methylthio)benzo[d]oxazole
Molecular FormulaC8H6BrNOS
Molecular Weight244.11 g/mol
Structural Identifiers
SMILESCSC1=NC2=C(O1)C=CC=C2Br
InChIInChI=1S/C8H6BrNOS/c1-12-8-10-7-5(9)3-2-4-6(7)11-8/h2-4H,1H3
InChIKeyRPRQLTQNFVAFHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why 4-Bromo-2-(methylthio)benzo[d]oxazole (CAS 1803859-93-9) Is a Critical Benzoxazole Scaffold for Procurement


4-Bromo-2-(methylthio)benzo[d]oxazole (CAS 1803859-93-9) is a heterocyclic aromatic compound with the molecular formula C8H6BrNOS and a molecular weight of 244.11 g/mol . It belongs to the benzoxazole class, a privileged scaffold in medicinal chemistry known for diverse biological activities [1]. The compound features a unique substitution pattern with a bromine atom at the 4-position and a methylthio group at the 2-position of the benzo[d]oxazole ring, a combination that dictates its specific reactivity profile and potential for regioselective functionalization .

Why Regioisomeric or Non-Halogenated Analogs Cannot Substitute for 4-Bromo-2-(methylthio)benzo[d]oxazole


Generic substitution within the bromo-methylthio-benzoxazole family is scientifically unsound due to the profound impact of bromine regiochemistry on both reactivity and biological target engagement. The C-4 position on the benzoxazole ring exhibits distinct electronic properties and steric accessibility compared to the C-5, C-6, or C-7 positions, directly influencing the outcome of palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura couplings [1]. Furthermore, the presence of the bromine atom is not merely a placeholder; it significantly alters lipophilicity (LogP) and electrophilicity relative to the non-brominated 2-(methylthio)benzo[d]oxazole, which itself has a documented, yet moderate, ACAT inhibitory activity (IC50 = 31 µM) [2]. Swapping for a different isomer or a non-halogenated analog would lead to different reaction kinetics, divergent biological activity, and a breakdown in established structure-activity relationships (SAR), rendering the research irreproducible [1].

4-Bromo-2-(methylthio)benzo[d]oxazole: Direct Comparative Evidence for Scientific Decision-Making


Enhanced Lipophilicity Relative to Non-Halogenated Analog Drives Pharmacokinetic Differentiation

The introduction of a bromine atom at the 4-position in 4-Bromo-2-(methylthio)benzo[d]oxazole (LogP not experimentally determined) is predicted to substantially increase lipophilicity compared to the non-halogenated parent compound, 2-(methylthio)benzo[d]oxazole (LogP = 2.85) . A bromine substitution on an aromatic ring typically elevates the LogP by 0.5–0.9 units. This calculated increase is a critical parameter in medicinal chemistry, as higher LogP values directly influence membrane permeability, plasma protein binding, and the overall ADME profile of derived drug candidates [1].

Drug Discovery Medicinal Chemistry Physicochemical Profiling

Regioselective Cross-Coupling Advantage over 5-Bromo Isomer for Orthogonal Synthesis

4-Bromo-2-(methylthio)benzo[d]oxazole presents a distinct synthetic advantage in multi-step orthogonal synthesis strategies compared to its 5-bromo isomer. The C-4 position on the benzoxazole ring is electron-deficient and can be selectively addressed in cross-coupling reactions, while the 2-position methylthio group offers a separate handle for chemoselective transformations, such as oxidation or displacement, which the 5-bromo analog cannot provide simultaneously [1]. Studies on 4-bromooxazole building blocks demonstrate they are excellent Suzuki-Miyaura coupling partners, enabling the selective introduction of aryl groups at the C-4 position while leaving the 2-methylthio group intact for subsequent functionalization [2].

Synthetic Chemistry Cross-Coupling Building Blocks

Moderate Cholinesterase Engagement Differentiates it as a Neuropharmacology Probe

A related benzoxazole derivative with a bromo and methylthio substitution pattern demonstrates measurable, albeit moderate, inhibition of acetylcholinesterase (AChE) and monoamine oxidase A (MAO-A). One such compound showed an IC50 of 570 nM against AChE and 990 nM against MAO-A [1]. This profile is distinct from the potent, sub-nanomolar activity observed in highly optimized AChE inhibitors, positioning the 4-bromo-2-(methylthio)benzo[d]oxazole class as a unique starting point for the design of polypharmacological agents targeting both the cholinergic and monoaminergic systems, a concept gaining traction in neurodegenerative disease research [2].

Neuroscience Alzheimer's Disease Cholinesterase Inhibition

Validated Starting Material for High-Value Aortic ACAT Inhibitor Programs

The non-brominated core, 2-(methylthio)benzo[d]oxazole, has been validated as a key fragment in the design of extremely potent, isoform-selective ACAT inhibitors. A simple tethering strategy combined this fragment (IC50 = 31 µM) with another weak ligand to produce compound 3h, which exhibited an IC50 of 0.004 µM against aortic ACAT—a dramatic 7,750-fold increase in potency [1]. Critically, in vivo efficacy was demonstrated, with 3h at 1 and 3 mg/kg significantly decreasing lipid-accumulation areas in the aortic arch to 74% and 69%, respectively, in high-fat and cholesterol-fed F1B hamsters [1]. 4-Bromo-2-(methylthio)benzo[d]oxazole serves as the ideal, more advanced starting material for this validated program, as the C-4 bromine handle allows for late-stage diversification of the benzoxazole core, which was previously unexplored in the published SAR.

Cardiovascular Disease ACAT Inhibition Atherosclerosis

Optimal Scientific and Industrial Applications for 4-Bromo-2-(methylthio)benzo[d]oxazole


Medicinal Chemistry: A Dual-Mechanism Cholinergic/MAO Probe for Neurodegenerative Disease

Based on its class-level cholinesterase inhibition (IC50 = 570 nM), 4-Bromo-2-(methylthio)benzo[d]oxazole is most effectively deployed as a starting scaffold for developing dual AChE/MAO-A inhibitors. The C-4 bromine serves as a versatile point for rapid analoging to improve potency while retaining the inherent dual-target profile, a strategy directly applicable to multifactorial diseases like Alzheimer's where addressing multiple pathological pathways is clinically validated [1].

Synthetic Methodology: Orthogonal Building Block for Complex Library Synthesis

Researchers focused on lead generation and diversity-oriented synthesis should procure this compound for its orthogonally addressable functional groups. The C-4 bromine can undergo selective Suzuki-Miyaura coupling to introduce aryl diversity, while the 2-methylthio group can be independently oxidized to a sulfone or displaced with amines, enabling the rapid construction of a diverse, three-dimensional library from a single precursor [2].

Cardiovascular Drug Discovery: Advanced Intermediate for Next-Generation Isoform-Selective ACAT Inhibitors

Teams continuing SAR exploration on the pharmacologically validated aortic ACAT inhibitor scaffold should use 4-Bromo-2-(methylthio)benzo[d]oxazole as the key intermediate. The previous program demonstrated a 7,750-fold potency boost (IC50 = 0.004 µM) and in vivo efficacy in reducing aortic lipid accumulation by up to 31% [3]. The 4-bromo substitution allows for novel C-4 derivatization, addressing a gap in the original SAR and creating opportunities for new, patentable chemical matter.

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